2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide is a complex heterocyclic compound that belongs to the family of 1,6-naphthyridin-2(1H)-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a naphthyridine core, which is a bicyclic system containing two pyridine rings, and an acetamide group attached to an m-tolyl substituent.
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with FGFR4 by binding to a specific cysteine residue (Cys552) in the receptor . This binding inhibits the receptor’s activity, thereby blocking the transmission of the FGF19 signaling pathway, which is critical to hepatocellular carcinoma (HCC) .
Biochemical Pathways
The compound affects the FGF19 signaling pathway . This pathway is essential for the growth and survival of HCC cells. By inhibiting FGFR4, the compound disrupts this pathway, leading to reduced proliferation of HCC cells .
Pharmacokinetics
These properties, along with low risk of hERG toxicity, suggest that the compound could have good bioavailability .
Result of Action
The compound exhibits potent anti-proliferative activities against FGFR4-dependent HCC cell lines . In a Hep-3B HCC xenograft model, it demonstrated remarkable antitumor efficacy . The compound also showed moderate inhibitory activities against the FGFR4 V550L mutant in vitro .
Preparation Methods
The synthesis of 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the condensation of a suitable naphthyridine precursor with an acetamide derivative under specific reaction conditions. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers
Comparison with Similar Compounds
Similar compounds to 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide include other 1,6-naphthyridin-2(1H)-one derivatives. These compounds share a similar core structure but differ in the substituents attached to the naphthyridine ring. Some examples include:
- 1,6-Naphthyridin-2(1H)-one derivatives with different substituents at positions N1, C3, C4, C5, C7, and C8 .
- Other heterocyclic compounds such as quinoline, benzimidazole, and pyrazole derivatives .
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-5-4-6-15(11-14)22-20(25)13-24-10-9-19-17(12-24)21(26)16-7-2-3-8-18(16)23-19/h2-8,11H,9-10,12-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKYRRIENVZXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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